![molecular formula C8H5BrClFO B1435279 Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- CAS No. 1435805-96-1](/img/structure/B1435279.png)
Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-
Overview
Description
Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- is an organic compound with a complex structure that includes bromine, chlorine, and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- typically involves the bromination, chlorination, and fluorination of a phenyl ethanone precursor. One common method starts with 4-chloro-2-fluorobenzoic acid, which undergoes bromination to introduce the bromine atom at the desired position . The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, chlorination, and fluorination processes, utilizing advanced chemical reactors and control systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Reactions: Products include substituted ethanones with different functional groups replacing the halogens.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives of ethanone.
Scientific Research Applications
Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- involves its interaction with molecular targets and pathways within biological systems. The presence of halogen atoms can enhance its binding affinity to specific enzymes or receptors, leading to modulation of their activity . The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Shares similar halogen substitution patterns but differs in the position of the functional groups.
2-Bromo-1-(4-methylphenyl)-ethanone: Contains a bromine atom and a methyl group instead of chlorine and fluorine.
Uniqueness: Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Biological Activity
Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- is an organic compound characterized by its unique halogenated structure. This compound has garnered attention in various scientific fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- has the molecular formula C8H6BrClF. The presence of bromine, chlorine, and fluorine atoms on the phenyl ring significantly influences its chemical reactivity and biological activity. The halogen atoms enhance the compound's lipophilicity, which may affect its pharmacokinetics and interactions with biological membranes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The halogen substitutions can increase binding affinity to specific enzymes or receptors, facilitating modulation of their activity. This mechanism is crucial in understanding how the compound exerts its potential therapeutic effects.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Its structural features allow it to interact with cancer cell lines effectively. For instance, studies have shown that compounds with similar halogenated structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
- In Vitro Studies : In a study evaluating various halogenated ethanones, Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- demonstrated significant cytotoxicity against human cancer cell lines. The compound's IC50 values indicated a promising therapeutic window for further development in anticancer applications .
- Mechanistic Insights : Another study investigated the binding affinity of similar compounds to serotonin receptors, revealing that modifications in the halogen pattern could lead to enhanced receptor selectivity and potency. This suggests that Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- may also interact with neurotransmitter systems, potentially influencing mood disorders or neurological conditions .
Comparative Analysis
To better understand the uniqueness of Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Biological Activity |
---|---|---|
Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- | Bromine, chlorine, and fluorine on phenyl ring | Potential anticancer and antimicrobial effects |
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | Different halogen positions | Varying reactivity and potential applications |
2-Bromo-1-(4-methylphenyl)ethanone | Contains a methyl group instead of chlorine | Different pharmacological profiles |
Properties
IUPAC Name |
1-(4-bromo-2-chloro-5-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHADWQTWYODCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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